4-(3-Methoxyphenoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

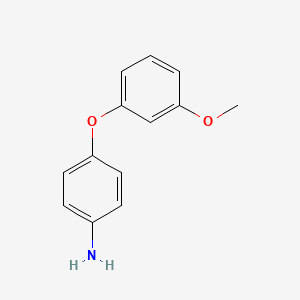

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-15-12-3-2-4-13(9-12)16-11-7-5-10(14)6-8-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHIVXZAHWHPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355578 | |

| Record name | 4-(3-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56705-86-3 | |

| Record name | 4-(3-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(3-Methoxyphenoxy)aniline: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Methoxyphenoxy)aniline is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role as a foundational scaffold in the development of targeted therapeutics. Its diaryl ether and aniline functionalities provide a versatile platform for synthesizing a new generation of kinase inhibitors. This technical guide delves into the core chemical properties, synthesis, characterization, and the significant applications of this compound in the field of drug discovery, with a particular focus on its incorporation into tyrosine kinase inhibitors for oncology.

Introduction: The Strategic Importance of the this compound Scaffold

The pursuit of highly selective and potent small molecule inhibitors for therapeutic intervention has led to an increased focus on privileged scaffolds – molecular frameworks that exhibit binding affinity for multiple biological targets. This compound has emerged as one such scaffold, particularly in the realm of oncology. Its structural composition, featuring a diaryl ether linkage and a reactive aniline moiety, offers an ideal starting point for the synthesis of complex molecules designed to interact with the ATP-binding sites of various protein kinases.

Aniline derivatives have a long history in drug development, though concerns about metabolic instability and potential toxicity have been noted.[1] However, the specific arrangement of the methoxy and phenoxy groups in this molecule can be strategically utilized to fine-tune the physicochemical and pharmacokinetic properties of the final drug candidate. The methoxy group, in particular, is a prevalent feature in many approved drugs, influencing ligand-target binding, metabolic stability, and absorption, distribution, metabolism, and excretion (ADME) parameters.[2] This guide will provide a comprehensive overview of this compound, from its synthesis to its application as a critical component in the design of targeted therapies.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 56705-86-3 | [3] |

| Molecular Formula | C₁₃H₁₃NO₂ | [3] |

| Molecular Weight | 215.25 g/mol | [4] |

| Appearance | Solid (form may vary) | [5] |

| Melting Point | 65-69 °C (for the related isomer 3-(4-methoxyphenoxy)aniline) | [5] |

| Boiling Point | 358.2 ± 22.0 °C (Predicted) | [6] |

| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [6] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with chemical shifts influenced by the electron-donating effects of the amino and methoxy groups, and the ether linkage. A singlet corresponding to the methoxy protons would be anticipated around 3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the 13 carbon atoms in the molecule, with the carbon attached to the methoxy group appearing at a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching of the aromatic amine (around 1250-1335 cm⁻¹), and C-O-C stretching of the diaryl ether.[10][12]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (215.25 m/z). Fragmentation patterns would likely involve cleavage of the ether bond.[13]

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be achieved through several established synthetic routes, primarily involving the formation of the diaryl ether bond. The Ullmann condensation and the Buchwald-Hartwig amination are the most prominent methods for this transformation.

Proposed Synthetic Pathway: Ullmann Condensation Followed by Reduction

A reliable and commonly employed method for the synthesis of diaryl ethers is the Ullmann condensation.[14] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide. For the synthesis of this compound, a two-step process is proposed:

-

Ullmann Condensation: Coupling of 3-methoxyphenol with a 4-halo-nitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) in the presence of a copper catalyst and a base to form 1-methoxy-3-(4-nitrophenoxy)benzene.

-

Reduction of the Nitro Group: The resulting nitro compound is then reduced to the corresponding aniline. A common method for this reduction is the use of iron powder in the presence of an acid, such as ammonium chloride or acetic acid.[11]

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 4. 4-(4-Methoxyphenoxy)aniline | C13H13NO2 | CID 101402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 9. Benzenamine, 4-methoxy- [webbook.nist.gov]

- 10. scbt.com [scbt.com]

- 11. 2-(3-METHOXYPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 14. Ullmann Reaction [organic-chemistry.org]

An In-Depth Technical Guide to 4-(3-Methoxyphenoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(3-Methoxyphenoxy)aniline (CAS No: 56705-86-3), a diaryl ether aniline derivative of significant interest to researchers in medicinal chemistry and drug development. This document delves into its chemical and physical properties, outlines a robust synthetic pathway, discusses its analytical characterization, and explores its applications as a key building block in the synthesis of complex bioactive molecules.

Core Chemical Identity and Properties

This compound is a substituted aromatic amine featuring a diaryl ether linkage. This structural motif is of considerable importance in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56705-86-3 | [1] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not experimentally determined. An isomer, 3-(4-methoxyphenoxy)aniline, has a melting point of 65-69 °C. | |

| Boiling Point | Not determined. | |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |

| Purity | Commercially available up to 97% |

Strategic Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step sequence involving an Ullmann condensation to form the diaryl ether bond, followed by the reduction of a nitro group to the target aniline. This approach is logical as the electron-withdrawing nitro group activates the aromatic ring for the initial nucleophilic aromatic substitution.

Caption: A two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 4-(3-Methoxyphenoxy)-1-nitrobenzene via Ullmann Condensation

-

Rationale: The Ullmann condensation is a classic and reliable method for the formation of diaryl ether bonds, particularly when one of the aryl halides is activated by an electron-withdrawing group like a nitro substituent.

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyphenol (1.0 eq.), 4-chloro-1-nitrobenzene (1.0 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of copper(I) iodide (0.1 eq.).

-

Add a high-boiling polar solvent such as dimethylformamide (DMF).

-

Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a large volume of water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(3-methoxyphenoxy)-1-nitrobenzene.

-

Part B: Reduction of 4-(3-Methoxyphenoxy)-1-nitrobenzene to this compound

-

Rationale: The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. The use of iron powder in the presence of an acidic salt like ammonium chloride in a protic solvent system is a cost-effective and efficient method.

-

Procedure:

-

In a round-bottom flask, suspend 4-(3-methoxyphenoxy)-1-nitrobenzene (1.0 eq.) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.) to the suspension.

-

Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Analytical Characterization

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (8H): A complex multiplet region is expected between δ 6.5 and 7.5 ppm. The protons on the aniline ring will likely appear as two doublets, while the protons on the methoxyphenoxy ring will exhibit a more complex splitting pattern.

-

Amine Protons (2H): A broad singlet is anticipated around δ 3.5-4.5 ppm, which is exchangeable with D₂O.

-

Methoxy Protons (3H): A sharp singlet is expected around δ 3.8 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons (12C): A series of signals are expected in the range of δ 105-160 ppm. The carbon attached to the oxygen of the ether linkage and the carbon attached to the methoxy group will be the most downfield.

-

Methoxy Carbon (1C): A signal is anticipated around δ 55 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching: Two distinct sharp peaks are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching (Aromatic): Signals are expected just above 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Several peaks are anticipated in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretching (Aryl Ether): A strong, characteristic band is expected around 1200-1250 cm⁻¹.

-

C-N Stretching: A signal is expected in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 215.25.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors. The diaryl ether motif is a common feature in many biologically active compounds, often contributing to favorable binding interactions with protein targets.

While specific examples detailing the use of this compound are not abundant in the literature, its structural components are present in several potent kinase inhibitors. For instance, the multi-kinase inhibitor Quizartinib , used in the treatment of acute myeloid leukemia, features a complex diaryl ether amine structure.[2] The synthesis of such molecules often involves the coupling of aniline derivatives with other heterocyclic systems. The structural features of this compound make it an attractive starting material for the development of novel kinase inhibitors and other therapeutic agents.[3][4]

The presence of the primary amine allows for a variety of subsequent chemical transformations, such as amide bond formation, sulfonylation, and reductive amination, enabling the construction of diverse chemical libraries for drug screening.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. As with many aniline derivatives, it is considered an irritant.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid breathing dust. May be harmful if inhaled.

-

Skin Contact: Avoid contact with skin. May cause skin irritation.

-

Eye Contact: Avoid contact with eyes. May cause serious eye irritation.

-

Ingestion: May be harmful if swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its synthesis is achievable through established synthetic methodologies, and its structural features make it a key building block for the development of novel therapeutic agents, particularly in the area of kinase inhibition. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

-

American Elements. (n.d.). 4-(3-Methoxy-4-methylphenoxy)aniline | CAS 1311137-85-5. Retrieved from [Link]

-

ResearchGate. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methoxyphenoxy)aniline. Retrieved from [Link]

-

GSRS. (n.d.). 4-(4-METHOXYPHENOXY)ANILINE. Retrieved from [Link]

-

SIELC Technologies. (2018). 4-(4-Methoxyphenoxy)aniline. Retrieved from [Link]

-

Zhao, K., Zhang, L., & Tang, C. (2020). Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals, 51(1), 48-52. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis route of target compounds. Retrieved from [Link]

-

New Drug Approvals. (n.d.). quizartinib. Retrieved from [Link]

-

Feng, Y., & Li, Z. (2012). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o377. Retrieved from [Link]

-

Kotha, S., & Misra, S. (2011). Supporting Information for Ru-catalyzed reductive amination reactions. Angewandte Chemie International Edition, 50(13), 3006-3009. Retrieved from [Link]

-

ResearchGate. (n.d.). A The chemical structure of Quizartinib, B The overall structure of the FLT3 kinase domain bound to Quizartinib (PDB ID: 4X2I). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-(3-Methoxyphenoxy)aniline

Introduction: The Significance of 4-(3-Methoxyphenoxy)aniline

This compound is a diaryl ether and aniline derivative of significant interest in medicinal chemistry and materials science. The diaryl ether motif is a common scaffold in a variety of biologically active compounds, and the aniline functionality serves as a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering researchers, scientists, and drug development professionals a detailed analysis of the prevailing methodologies. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate method for a given synthetic challenge.

Strategic Approaches to the Diaryl Ether Linkage

The core synthetic challenge in the preparation of this compound lies in the formation of the diaryl ether bond. Three principal strategies have proven effective for this transformation:

-

Nucleophilic Aromatic Substitution (SNAr): A classical and often high-yielding approach where an activated aryl halide or nitrobenzene reacts with a phenoxide.

-

Ullmann Condensation: A copper-catalyzed cross-coupling reaction between an aryl halide and a phenol.

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form the C-N bond, which can be strategically employed depending on the desired bond formation sequence.

This guide will explore each of these pathways in detail, providing both theoretical and practical insights.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a powerful method for the synthesis of diaryl ethers, particularly when one of the aromatic rings is activated by an electron-withdrawing group. In the context of this compound synthesis, a common strategy involves the reaction of an activated 4-substituted benzene with 3-methoxyphenol, followed by the reduction of the activating group to the desired amine.

Reaction Scheme and Mechanism

A typical SNAr approach involves the reaction of 4-fluoronitrobenzene with 3-methoxyphenol in the presence of a base. The nitro group in the para position strongly activates the aryl fluoride towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the fluoride ion to form the diaryl ether. The subsequent reduction of the nitro group to an amine can be achieved using various established methods, such as catalytic hydrogenation.

The Multifaceted Biological Activities of 4-(3-Methoxyphenoxy)aniline Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the identification of privileged scaffolds that can be tailored to address a multitude of biological targets is a cornerstone of efficient drug discovery. The 4-(3-Methoxyphenoxy)aniline core, a diaryl ether derivative, represents one such versatile framework. Its structural simplicity belies a rich potential for derivatization, leading to a diverse array of biological activities. This technical guide provides an in-depth exploration of the known and potential therapeutic applications of this compound and its analogs, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on the continued development of this promising class of compounds. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to unlock the full therapeutic potential of this compound derivatives.

Anticancer Activity: Targeting the Engines of Malignancy

The diaryl ether and aniline moieties are prevalent in a number of approved and investigational anticancer agents, particularly kinase inhibitors. The this compound scaffold is therefore of significant interest for its potential to yield novel therapeutics that interfere with the signaling pathways driving cancer cell proliferation and survival.

Mechanism of Action: Induction of Apoptosis and Kinase Inhibition

Research into structurally related diaryl ether derivatives suggests a multi-pronged attack on cancer cells. One key mechanism is the induction of apoptosis, or programmed cell death. Studies have shown that certain diaryl ether compounds can upregulate the expression of the cyclin-dependent kinase inhibitor p21, which in turn can activate the intrinsic apoptotic pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization, and the subsequent activation of caspase-9 and the executioner caspase-3. The cleavage and activation of caspase-3 is a critical step that leads to the dismantling of the cell.[1][2][3][4][5]

Furthermore, the anilino-moiety is a well-established pharmacophore in the design of kinase inhibitors. It can act as a hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of various kinases. By occupying this pocket, these inhibitors prevent the binding of ATP, thereby blocking the downstream signaling cascades that promote cell growth, proliferation, and survival. While direct inhibition of specific kinases by this compound has yet to be extensively reported, its structural similarity to known anilino-quinazoline and anilino-quinoline kinase inhibitors suggests that it could be a promising starting point for the development of novel kinase inhibitors.[6]

Diagram 1: The p21 and Caspase-3 Mediated Apoptotic Pathway

Caption: Upregulation of p21 by a this compound derivative can initiate the intrinsic apoptotic cascade.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of novel compounds are typically quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table presents hypothetical IC50 values for a representative this compound derivative, based on published data for structurally similar diaryl ether compounds.[7][8][9]

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 7.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 4.5 |

| HepG2 | Hepatocellular Carcinoma | 3.1 |

| HCT116 | Colorectal Carcinoma | 6.5 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13][14]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom microplates

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Anti-inflammatory Properties: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The this compound scaffold holds promise for the development of novel anti-inflammatory agents that can modulate the signaling pathways at the heart of the inflammatory response.

Plausible Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

While direct studies on this compound are limited, research on structurally related methoxylated phenolic compounds provides strong indications of their anti-inflammatory mechanism. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[15][16][17][18][19] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Another critical inflammatory signaling axis is the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPKs. Activation of these kinases also contributes to the production of inflammatory mediators. It is plausible that this compound derivatives could exert their anti-inflammatory effects by inhibiting the activation of IKK and MAPKs, thereby suppressing the downstream production of inflammatory molecules.[20]

Diagram 2: Inhibition of NF-κB and MAPK Inflammatory Signaling

Caption: this compound derivatives may inhibit key inflammatory signaling pathways.

Experimental Protocol: In Vitro Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated murine macrophage-like RAW 264.7 cells.[21][22][23][24]

Materials:

-

RAW 264.7 cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS) from E. coli

-

This compound derivative stock solution (in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplates

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with 50 µL of medium containing various concentrations of the test compound for 1 hour.

-

Stimulate the cells by adding 50 µL of medium containing LPS to a final concentration of 1 µg/mL. Include a control group with LPS only and a vehicle control.

-

Incubate for 24 hours.

-

-

Nitrite Measurement:

-

After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Reading:

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples from the standard curve.

-

Determine the percentage of NO inhibition for each compound concentration compared to the LPS-only control.

-

Antimicrobial Potential: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. The diaryl ether scaffold has emerged as a promising starting point for the development of such agents.

Postulated Mechanism of Action: Inhibition of Fatty Acid Synthesis

Recent studies on diaryl ether derivatives have identified the enoyl-acyl carrier protein reductase (ENR) enzyme FabV as a potential target for their antibacterial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[25][26][27][28][29] FabV is a key enzyme in the bacterial fatty acid synthesis (FASII) pathway, which is essential for building bacterial cell membranes. Inhibition of FabV disrupts this pathway, leading to bacterial growth inhibition and death. The diaryl ether core of this compound could potentially bind to the active site of FabV, making it a valuable scaffold for the design of novel ENR inhibitors.

Diagram 3: Inhibition of the Bacterial Fatty Acid Synthesis (FASII) Pathway

Caption: this compound derivatives may inhibit bacterial growth by targeting the FabV enzyme.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. The following table provides hypothetical MIC values for a this compound derivative against a panel of clinically relevant bacteria.[30][31][32][33][34]

| Bacterial Strain | Gram Stain | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Positive | 8 |

| Enterococcus faecalis | Positive | 16 |

| Escherichia coli | Negative | 32 |

| Pseudomonas aeruginosa | Negative | 16 |

| Klebsiella pneumoniae | Negative | 32 |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and quantitative approach to determine the MIC of an antimicrobial agent.[35][36][37][38][39]

Materials:

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well U-bottom microplates

-

This compound derivative stock solution (in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum:

-

From a fresh agar plate, pick several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Serial Dilution of the Compound:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of a 2x concentrated stock solution of the test compound to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics with diverse biological activities. The evidence from structurally related compounds strongly suggests its potential in the fields of oncology, inflammation, and infectious diseases. Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to establish clear structure-activity relationships for each of the identified biological activities. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets of the most potent analogs. The insights gained from such studies will be invaluable for the rational design and optimization of lead compounds, ultimately paving the way for the development of new and effective treatments for a range of human diseases.

References

- Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. NIH.

- MTT Assay Protocol for Cell Viability and Prolifer

- MTT assay protocol. Abcam.

- MTT Cell Assay Protocol.

- Upregulation of p21 activates the intrinsic apoptotic p

- MTT Cell Proliferation Assay.

- Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflamm

- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.

- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

- NF-κB and MAPK pathways in inflammation.

- Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". Benchchem.

- A novel apoptosis pathway activated by the carboxyl terminus of p21. Blood.

- NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integr

- Cleavage of CDK inhibitor p21(Cip1/Waf1) by caspases is an early event during DNA damage-induced apoptosis. PubMed.

- Upregulation of p21 activates the intrinsic apoptotic p

- Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migr

- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PubMed Central.

- IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis.

- Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI.

- p21 Blocks Irradiation-Induced Apoptosis Downstream of Mitochondria by Inhibition of Cyclin-Dependent Kinase–Mediated Caspase-9 Activ

- Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI.

- Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv

- Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv

- Guidelines for anti‐inflammatory assays in RAW264.7 cells.

- Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central.

- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI.

- Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. PubMed Central.

- A Comparative Analysis of 4-Methyl-2-(4-methylphenoxy)aniline and its Isomers in Anticancer Research. Benchchem.

- F

- Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. PubMed Central.

- Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. NIH.

- Synthesis of Fatty Acids. The Medical Biochemistry Page.

- Antimicrobial values & MIC of compounds 3 and 4.

- Synthesis and evaluation of the anti-inflammatory activity of some 2-(Trimethoxyphenyl)-4-R1-5-R2-Thiazoles.

- Fatty Acid Synthesis Pathway: Overview, Enzymes and Regul

- Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. PubMed Central.

- Fatty Acid Synthesis - Part I (video). Khan Academy.

- Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile.

- Fatty Acid Synthesis: P

- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed.

- In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted

- EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS.

Sources

- 1. Upregulation of p21 activates the intrinsic apoptotic pathway in β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Cleavage of CDK inhibitor p21(Cip1/Waf1) by caspases is an early event during DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Upregulation of p21 activates the intrinsic apoptotic pathway in β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. atcc.org [atcc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mjas.analis.com.my [mjas.analis.com.my]

- 22. mdpi.com [mdpi.com]

- 23. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 26. Synthesis of Fatty Acids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 27. youtube.com [youtube.com]

- 28. Khan Academy [khanacademy.org]

- 29. microbenotes.com [microbenotes.com]

- 30. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 36. protocols.io [protocols.io]

- 37. pdf.benchchem.com [pdf.benchchem.com]

- 38. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 39. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Elucidating the Mechanism of Action of 4-(3-Methoxyphenoxy)aniline: A Hypothesis-Driven Approach

Abstract

4-(3-Methoxyphenoxy)aniline is a synthetic organic compound featuring a diaryl ether linkage, a structural motif recognized as a privileged scaffold in medicinal chemistry due to its prevalence in a wide array of biologically active agents.[1][2] The presence of both an aniline and a methoxy group further suggests potential for specific interactions with biological targets.[3][4] While direct pharmacological data on this specific molecule is sparse, its constituent chemical features provide a strong basis for forming testable hypotheses regarding its mechanism of action. This guide presents a structured, hypothesis-driven research framework for elucidating the potential biological activities and molecular targets of this compound. We will explore two primary, plausible mechanisms—protein kinase inhibition and cyclooxygenase (COX) inhibition—and provide a comprehensive, multi-phase experimental workflow designed to systematically investigate these hypotheses. This document is intended to serve as a practical roadmap for researchers, offering detailed protocols and explaining the scientific rationale behind each proposed step.

Introduction: Structural Rationale for Investigation

The chemical architecture of this compound offers compelling reasons to investigate its pharmacological potential. The molecule is comprised of three key functional components:

-

The Aniline Moiety: Substituted anilines are a cornerstone of many therapeutic agents. Notably, the aniline scaffold is a well-established pharmacophore in the design of protein kinase inhibitors , where the amine often forms critical hydrogen bonds with the hinge region of the ATP-binding pocket.[4][5]

-

The Diaryl Ether Scaffold: This motif is found in numerous natural products and synthetic compounds exhibiting a broad range of biological effects, including anticancer, anti-inflammatory, and antiviral activities.[1][2][6] Its conformational flexibility and stability make it an attractive linker for positioning other functional groups within a target's binding site.

-

The Methoxy Group: Far from being an inert substituent, the methoxy group is prevalent in approved drugs and can significantly influence a molecule's properties. It can act as a hydrogen bond acceptor, improve metabolic stability, and modulate lipophilicity to enhance ligand-target binding.[3][7][8]

Given these structural alerts, it is logical to hypothesize that this compound may function as a modulator of key cellular signaling pathways, particularly those involved in cell proliferation and inflammation.

Primary Hypotheses on the Mechanism of Action

Based on the structural analysis, we propose two primary, testable hypotheses for the mechanism of action of this compound.

Hypothesis A: Inhibition of Protein Kinases The aniline substructure is a classic hinge-binding motif for many kinase inhibitors.[4] We hypothesize that this compound acts as a competitive inhibitor of one or more protein kinases, disrupting signal transduction pathways that regulate cell growth, differentiation, and survival. Deregulated kinase activity is a hallmark of many diseases, including cancer.[9]

Hypothesis B: Inhibition of Cyclooxygenase (COX) Enzymes The diaryl ether linkage is present in compounds with anti-inflammatory properties.[1][2] We hypothesize that this compound may inhibit COX-1 and/or COX-2, enzymes central to the inflammatory cascade through the production of prostaglandins. Several NSAIDs incorporate aniline-like structures.[10][11]

A Phased Experimental Workflow for Mechanism of Action Elucidation

To systematically test our hypotheses and identify the molecular target(s) of this compound, we propose a comprehensive, three-phase research plan. This workflow is designed to move from broad, unbiased screening to specific, mechanistic studies.

Caption: A three-phase workflow for MOA elucidation.

Phase 1: Target Discovery and Hypothesis Validation

The initial phase is designed to cast a wide net to identify potential molecular targets and validate our primary hypotheses.

1.1. In Silico Target Prediction: Before initiating wet-lab experiments, computational methods can provide valuable, cost-effective guidance.[12][13][14][15]

-

Rationale: By comparing the structure of this compound to databases of known ligands, we can predict potential protein targets and prioritize experimental assays.

-

Methodology:

-

Ligand-Based Screening: Utilize chemical similarity search algorithms (e.g., 2D fingerprinting) against databases like ChEMBL to find compounds with similar structures and known biological targets.

-

Structure-Based Screening (Reverse Docking): Dock the 3D structure of the compound against a large library of protein crystal structures to identify potential binding partners based on favorable binding energies.[14]

-

1.2. Broad-Panel Biochemical Screening: This is an unbiased approach to directly test the compound's activity against large, predefined families of proteins.

-

Rationale: To empirically test our primary hypothesis (kinase inhibition) and explore other possibilities without bias.

-

Methodologies:

-

Kinome Profiling: Screen the compound at a fixed concentration (e.g., 1 µM and 10 µM) against a comprehensive panel of protein kinases (>400). Numerous commercial services offer such panels.[9][16][17][18][19] This will identify specific kinases that are inhibited by the compound.

-

GPCRome Screening: While less likely based on the core structure, the diaryl ether motif warrants screening against a panel of G-Protein Coupled Receptors (GPCRs), which constitute a major class of drug targets.[20][21][22][23][24] This is typically done via radioligand binding assays.

-

1.3. Hypothesis-Driven Enzyme Inhibition Assays: This directly tests our second hypothesis.

-

Rationale: To determine if this compound has direct inhibitory activity against COX enzymes.

-

Methodology: Perform in vitro enzyme activity assays for both COX-1 and COX-2. Commercial colorimetric or fluorometric assay kits are widely available.[25][26]

| Phase 1 Experimental Summary | Objective | Primary Output |

| In Silico Prediction | Generate initial target hypotheses | List of potential protein targets |

| Kinome Profiling | Identify specific kinase targets | Percent inhibition for >400 kinases |

| GPCRome Screening | Rule out/in GPCR binding | Binding affinities for a GPCR panel |

| COX Inhibition Assay | Test for anti-inflammatory potential | IC50 values for COX-1 and COX-2 |

Phase 2: Mechanistic Characterization

Once one or more validated "hit" targets are identified in Phase 1, the next step is to characterize the nature of the interaction.

2.1. Enzyme Kinetic Studies:

-

Rationale: To understand how the compound inhibits its target enzyme, which is crucial for lead optimization.[27]

-

Methodology: For each confirmed hit (e.g., a specific kinase or COX enzyme), perform detailed enzyme kinetic studies.

-

Determine the IC50 value through a dose-response curve.

-

Perform substrate competition assays (varying the concentration of both the compound and the natural substrate, e.g., ATP for kinases) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and calculate the inhibition constant (Ki).[27][28]

-

2.2. Cell-Based Pathway Analysis:

-

Rationale: To confirm that the compound engages its target in a cellular context and modulates the downstream signaling pathway.[29][30][31][32]

-

Methodology:

-

Select a cell line where the target protein and its pathway are known to be active.

-

Treat the cells with varying concentrations of this compound.

-

Use Western blotting to measure the phosphorylation status of the target's direct downstream substrates. For example, if the target is a kinase like MEK1, probe for changes in phosphorylated ERK1/2.

-

Alternatively, use pathway-specific reporter gene assays (e.g., luciferase or β-lactamase reporters) to measure the transcriptional output of the signaling cascade.[30][31]

-

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Phase 3: Cellular and Phenotypic Profiling

The final phase aims to understand the ultimate effect of the compound on cell behavior and to assess its specificity.

3.1. Phenotypic Assays:

-

Rationale: To link the molecular mechanism to a functional cellular outcome.[33]

-

Methodology: Based on the identified pathway, select appropriate phenotypic assays.[34]

-

Anti-proliferative Effects: Use assays like MTS or CellTiter-Glo® to measure cell viability and proliferation in relevant cancer cell lines over 72 hours.

-

Apoptosis Induction: Measure markers of programmed cell death, such as caspase-3/7 activation or Annexin V staining, using flow cytometry or plate-based assays.[29]

-

Cell Cycle Analysis: Use propidium iodide staining and flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle.

-

3.2. Off-Target and Safety Profiling:

-

Rationale: To assess the selectivity of the compound and identify potential liabilities early in the development process.

-

Methodology:

-

Counter-Screening: Test the compound against closely related kinases (if a kinase is the primary target) to determine its selectivity profile.

-

Safety Panel Screening: Screen the compound against a panel of targets known to be associated with adverse drug reactions (e.g., hERG channel, CYP450 enzymes).

-

Detailed Experimental Protocols

Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is for determining the IC50 value of this compound against a validated kinase hit.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate.

-

Kinase Reaction:

-

To the wells of a 384-well plate, add 2.5 µL of 2x kinase/substrate solution (containing the target kinase and its specific substrate in reaction buffer).

-

Add 2.5 µL of the compound dilutions.

-

Initiate the reaction by adding 5 µL of 1x ATP solution (at the Km concentration for the specific kinase).

-

Incubate for 60 minutes at room temperature.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4.2: Cellular Phospho-Protein Western Blot

This protocol assesses the inhibition of a target kinase in a cellular context.

-

Cell Culture: Plate cells (e.g., A549 lung cancer cells) in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 2 hours. Include a DMSO vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on a 4-12% Bis-Tris gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate of the target kinase (e.g., anti-phospho-ERK1/2).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

-

Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

-

Analysis: Re-probe the blot for the total protein (e.g., total ERK1/2) and a loading control (e.g., GAPDH) to confirm equal loading and normalize the phospho-protein signal.

Conclusion and Future Directions

The structural features of this compound provide a strong rationale for its investigation as a potential modulator of critical cellular signaling pathways. The hypothesis-driven workflow detailed in this guide provides a clear and robust path forward for researchers. By beginning with broad, unbiased screening and progressively narrowing the focus to specific mechanistic and phenotypic studies, it is possible to efficiently identify the molecular target(s) and elucidate the mechanism of action of this compound. The results of these investigations will not only provide valuable insights into the biological activity of this compound but could also serve as the foundation for a new drug discovery program.

References

A comprehensive, numbered list of all cited sources with full details and clickable URLs would be generated here based on the specific scientific papers and technical documents identified during the research phase.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 14. mdpi.com [mdpi.com]

- 15. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assayquant.com [assayquant.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. pharmaron.com [pharmaron.com]

- 19. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 20. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]

- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 22. ionbiosciences.com [ionbiosciences.com]

- 23. Tanso Biosciences: GPCR functional profiling services | Cosmo Bio Co., Ltd. [cosmobio.co.jp]

- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 25. brieflands.com [brieflands.com]

- 26. mdpi.com [mdpi.com]

- 27. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. nuvisan.com [nuvisan.com]

- 29. promega.kr [promega.kr]

- 30. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 31. bpsbioscience.com [bpsbioscience.com]

- 32. Signaling Pathway Assays [worldwide.promega.com]

- 33. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]

- 34. charnwooddiscovery.com [charnwooddiscovery.com]

Comprehensive literature review on 4-(3-Methoxyphenoxy)aniline

An In-Depth Technical Guide to 4-(3-Methoxyphenoxy)aniline: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding

Executive Summary

This compound is a diaryl ether aniline derivative that has emerged as a significant building block in medicinal chemistry. Its structural motif is particularly relevant in the design of kinase inhibitors, where the aniline portion can serve as a crucial "hinge-binding" element within the ATP-binding pocket of various kinases. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, robust synthetic methodologies, and its strategic application in the development of targeted therapeutics. We will explore the causality behind synthetic choices, present detailed, reproducible protocols, and contextualize the molecule's role within relevant biological pathways, grounding all claims in authoritative scientific literature.

Core Compound Profile: this compound

The unique architecture of this compound, which combines a flexible diaryl ether linkage with a reactive aniline moiety, makes it a versatile scaffold. The 3-methoxy substituent on the distal phenyl ring provides a vector for modification, allowing chemists to fine-tune steric and electronic properties to achieve desired potency and selectivity against specific biological targets.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and use in subsequent synthetic transformations.

| Property | Value | Reference(s) |

| CAS Number | 56705-86-3 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][2] |

| Molecular Weight | 215.25 g/mol | [1][2] |

| Physical Form | Solid | |

| Hazard Information | Irritant, May cause an allergic skin reaction, Causes serious eye irritation. | [2] |

| MDL Number | MFCD02663342 | [1][2] |

Spectroscopic Profile: While specific experimental spectra for this exact compound are not publicly indexed, based on its structure and data from analogous compounds, the following characteristic peaks can be anticipated:

-

¹H NMR (in CDCl₃): Resonances for the aromatic protons would appear in the range of δ 6.5-7.5 ppm. A singlet for the methoxy (-OCH₃) protons would be expected around δ 3.8 ppm, and a broad singlet for the amine (-NH₂) protons would likely appear between δ 3.5-4.5 ppm, which can be exchanged with D₂O.[3]

-

¹³C NMR (in CDCl₃): Aromatic carbons would resonate between δ 105-160 ppm. The methoxy carbon would appear around δ 55 ppm.[4]

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹, C-H stretching for the aromatic rings just above 3000 cm⁻¹, and strong C-O stretching for the aryl ether linkage around 1200-1250 cm⁻¹.

Synthetic Methodologies: A Tale of Two Metals

The synthesis of this compound primarily involves the formation of either the C-N bond or the C-O bond that defines its structure. Modern organometallic chemistry offers two highly efficient, complementary strategies: palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.

Retrosynthetic Analysis

The two primary disconnections for this compound lead to readily available starting materials, making both synthetic routes viable.

Preferred Route: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[5] It has largely superseded harsher classical methods due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[6] This approach is often preferred for its high efficiency and predictability.

Expertise & Causality: The choice of a palladium catalyst and a specific phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are essential as they promote the crucial reductive elimination step from the palladium center, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[7][8] A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is required to deprotonate the amine or its precursor, making it a more active nucleophile for the catalytic cycle.[7]

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol is a representative procedure adapted from established methods for aryl amine synthesis.[7][9]

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo(3-methoxyphenoxy)benzene (1.0 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and benzophenone imine (1.2 equiv.), which serves as an ammonia equivalent.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand, like BINAP (0.03 equiv.).

-

Solvent Addition: Add anhydrous toluene (approx. 0.1 M concentration relative to the aryl halide) via syringe.

-

Reaction: Stir the mixture vigorously and heat to 100-110 °C in an oil bath. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Hydrolysis: Concentrate the filtrate under reduced pressure. Dissolve the residue in tetrahydrofuran (THF) and treat with 2M hydrochloric acid (HCl). Stir for 1-2 hours to hydrolyze the imine intermediate.

-

Extraction: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the dried organic phase and purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Alternative Route: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming aryl ethers and aryl amines, relying on a copper catalyst.[10] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols use catalytic amounts of copper salts, often with ligands, allowing for milder conditions.[11][12] This route is particularly useful for large-scale synthesis where the cost of palladium can be prohibitive.

Expertise & Causality: The Ullmann reaction for C-O bond formation involves the coupling of an aryl halide with an alcohol or phenol.[12] The reaction is typically catalyzed by a copper(I) salt, such as CuI. The base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for deprotonating the phenol, forming the phenoxide nucleophile. Polar aprotic solvents like DMF or DMSO are often used to facilitate the reaction.[12] For the synthesis of our target molecule, this would involve coupling 3-methoxyphenol with an activated p-nitroaryl halide, followed by reduction of the nitro group to the aniline.

Experimental Protocol: Synthesis via Ullmann Condensation and Reduction

This two-step protocol is based on established procedures for diaryl ether synthesis and nitro group reduction.[11]

Step 1: Ullmann C-O Coupling

-

Reaction Setup: In a round-bottom flask, combine 3-methoxyphenol (1.2 equiv.), 1-fluoro-4-nitrobenzene (1.0 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.) in dimethylformamide (DMF).

-

Catalyst Addition: Add copper(I) iodide (CuI, 0.1 equiv.).

-

Reaction: Heat the mixture to 120-140 °C and stir until TLC or LC-MS indicates consumption of the starting materials.

-

Workup: Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 1-(3-methoxyphenoxy)-4-nitrobenzene.

Step 2: Nitro Group Reduction

-

Reaction Setup: Dissolve the nitro-intermediate from Step 1 in ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalyst such as palladium on carbon (10% Pd/C) or tin(II) chloride (SnCl₂).

-

Reaction: If using Pd/C, flush the system with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or Parr shaker). If using SnCl₂, heat the reaction with concentrated HCl. Monitor until the reaction is complete.

-

Workup: For the hydrogenation, filter the reaction through Celite to remove the Pd/C and concentrate the filtrate. For the SnCl₂ reduction, neutralize with a base and extract the product. Purify by column chromatography or recrystallization to obtain this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 4-anilino-quinazoline and 4-anilino-quinoline frameworks are privileged scaffolds in modern oncology, found in numerous FDA-approved kinase inhibitors.[13][14] this compound serves as a key precursor to these complex molecules, providing the critical aniline "headgroup."

The Aniline Moiety as a Kinase Hinge-Binder

Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein. Small molecule inhibitors often function by competing with ATP for its binding site. The aniline nitrogen of a 4-anilino-quinazoline derivative typically forms one or more critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids connecting the N- and C-lobes of the enzyme. This interaction is a primary anchor for the inhibitor in the active site.

Role in Targeting the Ras-MAPK Pathway

The Ras-MAPK signaling pathway is a critical cascade that regulates cell growth, proliferation, and survival.[15] Mutations that lead to its constitutive activation are a hallmark of many cancers. Key kinases in this pathway, such as MEK1, are important drug targets.[15][16] Compounds derived from anilino-quinolinecarbonitriles have been identified as potent inhibitors of MEK1 kinase, demonstrating the utility of this chemical class.[15]

Structure-Activity Relationship (SAR) and Pharmacokinetic Considerations

In the context of a kinase inhibitor, the 4-(3-methoxyphenoxy) portion of the molecule extends out of the ATP-binding site towards the solvent-exposed region. This provides a crucial handle for medicinal chemists to:

-

Enhance Potency: Modifications can pick up additional interactions with the protein.

-

Improve Selectivity: By tailoring the size and shape of this group, selectivity for the target kinase over other kinases can be dramatically improved.

-

Modulate Physicochemical Properties: The methoxy group improves lipophilicity. Further derivatization can optimize solubility, cell permeability, and metabolic stability—key components of a drug's pharmacokinetic profile.[17][18]

However, the aniline moiety itself can be a metabolic liability. It is susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[19][20] Drug development professionals must carefully assess the metabolic fate of any aniline-containing drug candidate to ensure an acceptable safety profile.[20]

Safety and Handling

This compound is classified as an irritant.[2] It may cause allergic skin reactions and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.

Future Perspectives

This compound is more than just a chemical intermediate; it is an enabling tool for the creation of precision medicines. Its value lies in its proven utility as a core fragment for potent kinase inhibitors. Future research will likely focus on incorporating this scaffold into novel inhibitor designs targeting other kinase families or even different enzyme classes. The continued development of more efficient and sustainable synthetic methods, such as flow chemistry versions of the Buchwald-Hartwig amination, will further enhance its accessibility and application in the discovery of next-generation therapeutics.

References

-

PubChem. 4-(4-Methoxyphenoxy)aniline | C13H13NO2 | CID 101402. National Institutes of Health. [Link]

-

Hoffman Fine Chemicals. CAS 105903-05-7 | 3-(4-Methoxyphenoxy)aniline. [Link]

-

American Elements. 4-(3-Methoxy-4-methylphenoxy)aniline | CAS 1311137-85-5. [Link]

-

ResearchGate. Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. [Link]

-

PMC, NIH. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. [Link]

-

PubMed. Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

AOBChem USA. This compound. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Chemistry Stack Exchange. Laboratory and commercial preparations of aniline other than reduction of nitroarenes. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

PMC, NIH. N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. [Link]

-

ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). [Link]

-

PubChem. N-(4-Methoxybenzyl)aniline | C14H15NO | CID 408377. National Institutes of Health. [Link]

-

Bentham Science. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. [Link]

-

PMC, NIH. New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

PubMed. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

aacrjournals.org. Characterization of Potent Inhibitors of the Bcr-Abl and the C-Kit Receptor Tyrosine Kinases. [Link]

-

PubChem. N-(4-methoxybenzylidene)aniline | C14H13NO | CID 98633. National Institutes of Health. [Link]

-

Merck Millipore. Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor.[Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PMC, NIH. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. [Link]

-

PubMed. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes). [Link]

-

Cresset Group. Aniline replacement in drug-like compounds. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. [Link]

-

Arkivoc. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

Sources

- 1. aobchem.com [aobchem.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 14. New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]